(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate
Overview
Description
(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate is a useful research compound. Its molecular formula is C16H18N2O6 and its molecular weight is 334.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indole Derivatives in Medicinal Chemistry
Indole and its derivatives have been identified as significant in the realm of medicinal chemistry due to their structural diversity and therapeutic properties. These compounds are known to interact with various targets in cancer cells, exhibiting potential antiproliferative effects across different cancer types. Notably, compounds such as vinblastine, midostaurin, and anlotinib exemplify indole alkaloids, synthetic dimers, and hybrids, respectively, that have been clinically approved for cancer treatment. This underscores the utility of indole frameworks in developing novel anticancer agents (Feng Song et al., 2020).
Indole Synthesis and Applications
The Fischer synthesis of indoles, a cornerstone in indole chemistry, showcases the versatility and complexity of indole synthesis pathways. This method highlights the transformation potential of indole precursors into a variety of biologically active molecules, contributing to the diverse applications of indoles in pharmaceuticals, agrochemicals, and material sciences (R. Fusco & F. Sannicolo, 1978).
Biological Properties and Toxicity of Indole Derivatives
The toxicology research on indole and its derivatives indicates a wide range of biological activities, from therapeutic applications to potential toxicity concerns. These compounds form the basis for many biologically active substances, further illustrating the importance of indole chemistry in drug development and safety evaluation (Natal'ya Malyshkina et al., 2022).
Properties
IUPAC Name |
dimethyl (2S)-4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-8(19)17-12-6-9(20)4-5-10(12)11-7-13(15(21)23-2)18(14(11)17)16(22)24-3/h4-6,11,13-14,20H,7H2,1-3H3/t11?,13-,14?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAAHMQZNNBUBY-QRMWWUJWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C(CC(N2C(=O)OC)C(=O)OC)C3=C1C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2C(C[C@H](N2C(=O)OC)C(=O)OC)C3=C1C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.